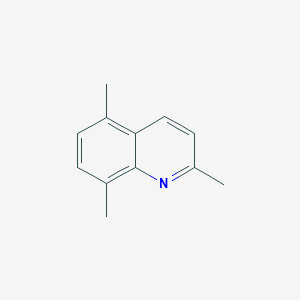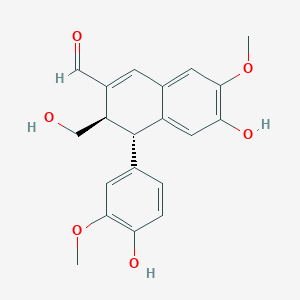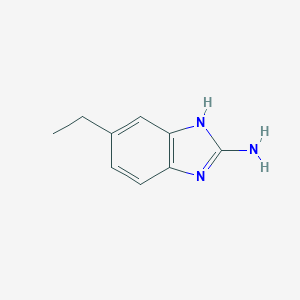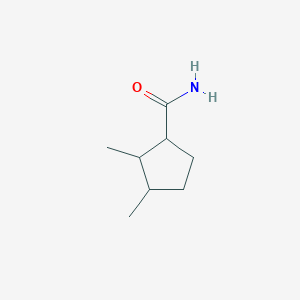
Cyclopentanecarboxamide, 2,3-dimethyl-(6CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxamide, 2,3-dimethyl-(6CI) is a chemical compound that belongs to the class of organic compounds known as cyclopentanecarboxamides. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been studied extensively for its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of Cyclopentanecarboxamide, 2,3-dimethyl-(6CI) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses.
Efectos Bioquímicos Y Fisiológicos
Cyclopentanecarboxamide, 2,3-dimethyl-(6CI) has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and modulate the immune system. This compound has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclopentanecarboxamide, 2,3-dimethyl-(6CI) in lab experiments is its potency and specificity. This compound has been shown to have significant effects at low concentrations, which makes it an attractive candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the research of Cyclopentanecarboxamide, 2,3-dimethyl-(6CI). One potential direction is the development of new cancer treatments that utilize this compound. Another potential direction is the investigation of its potential use as an antiviral agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of Cyclopentanecarboxamide, 2,3-dimethyl-(6CI) can be achieved through several methods. One of the most commonly used methods is the reaction of cyclopentanone with methylamine and formaldehyde. This reaction produces the desired compound along with water as a byproduct.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxamide, 2,3-dimethyl-(6CI) has been extensively studied for its potential applications in various scientific research fields. It has been found to have significant anticancer properties and has been used in the development of new cancer treatments. This compound has also been studied for its potential use as an antiviral agent, and it has shown promising results in the treatment of viral infections.
Propiedades
Número CAS |
101252-08-8 |
|---|---|
Nombre del producto |
Cyclopentanecarboxamide, 2,3-dimethyl-(6CI) |
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
2,3-dimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H15NO/c1-5-3-4-7(6(5)2)8(9)10/h5-7H,3-4H2,1-2H3,(H2,9,10) |
Clave InChI |
KNTKPYACFQBXRT-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1C)C(=O)N |
SMILES canónico |
CC1CCC(C1C)C(=O)N |
Sinónimos |
Cyclopentanecarboxamide, 2,3-dimethyl- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



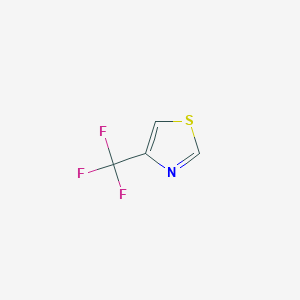
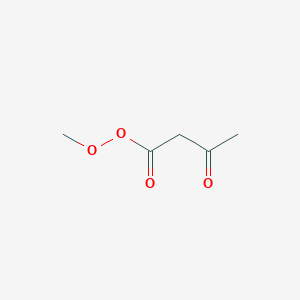
![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)
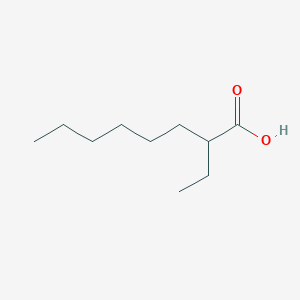
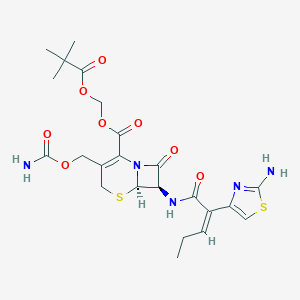
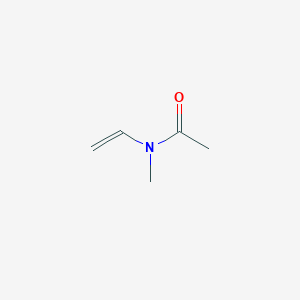
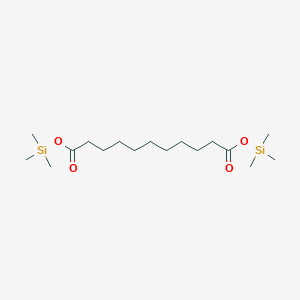
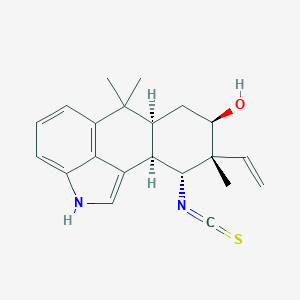
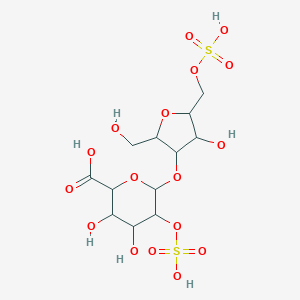
![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)
